molecular formula C24H23N3O3S2 B2797807 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-81-5

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2797807
CAS No.: 905676-81-5
M. Wt: 465.59
InChI Key: KEFJAVAZPFBONF-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfamoylbenzamide derivative featuring a 5,7-dimethyl-1,3-benzothiazole moiety. The compound’s structure includes a benzyl(methyl)sulfamoyl group attached to the para position of the benzamide core, while the amide nitrogen is linked to a substituted benzothiazole ring. Benzothiazoles are known for their aromatic heterocyclic properties, which enhance stability and influence electronic characteristics, making them prominent in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibitory applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-13-17(2)22-21(14-16)25-24(31-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJAVAZPFBONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group is introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a sulfamoylbenzamide backbone with several analogs but differs in substituents and heterocyclic moieties. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Heterocycle Substituents/Modifications Key Structural Features
Target Compound 1,3-Benzothiazol-2-yl 5,7-dimethyl; benzyl(methyl)sulfamoyl Electron-withdrawing benzothiazole; sulfamoyl group
LMM5 1,3,4-Oxadiazol-2-yl (4-methoxyphenyl)methyl; benzyl(methyl)sulfamoyl Oxadiazole ring; methoxyphenyl substitution
LMM11 1,3,4-Oxadiazol-2-yl Furan-2-yl; cyclohexyl(ethyl)sulfamoyl Lipophilic cyclohexyl group; furan substitution
Compounds 3a–g Oxazol-5(4H)-one 4-methoxybenzylidene; variable sulfamoyl Oxazole intermediate; methoxybenzylidene
Compound 6e Benzamide derivative Dihydroartemisinoxy; vinylphenoxy Artemisinin-derived moiety; extended conjugation

Key Observations :

  • Heterocyclic Influence : The benzothiazole core in the target compound likely enhances aromaticity and electron-withdrawing effects compared to oxadiazole (LMM5/LMM11) or oxazole (3a–g) analogs. This may improve binding affinity to enzymes like thioredoxin reductase (TrxR) .

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a member of the sulfamoyl benzamide class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Key Functional Groups : Sulfamoyl group, benzamide moiety, and a benzothiazole ring.

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfamoyl benzamides have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1 summarizes findings from several studies on related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10.5Apoptosis induction
Compound BMCF-78.3Cell cycle arrest
Compound CA54912.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of sulfamoyl benzamide derivatives have also been explored. These compounds have shown promising results against a variety of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective effects. Studies have demonstrated that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Study 1: Anticancer Efficacy

In a study conducted by Orban et al. (2016), a series of sulfamoyl benzamide derivatives were evaluated for their anticancer activity against human cancer cell lines. The study found that the compound exhibited significant cytotoxicity against the HT-29 colon cancer cell line with an IC50 value of 7.5 µM.

Study 2: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of sulfamoyl benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong antibacterial activity.

Q & A

Q. Advanced Optimization Strategies

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility of intermediates, reducing side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in sulfonamide bond formation .
  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., cyclization) minimizes decomposition .

Which analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Q. Basic Characterization Methods

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with attention to sulfonamide proton signals (δ 3.1–3.3 ppm) and benzothiazole aromatic protons .
  • HPLC : Purity assessment (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .

Q. Advanced Data Reconciliation

  • Contradictory NMR signals : Compare with analogs (e.g., 4-[butyl(methyl)sulfamoyl] derivatives) to assign ambiguous peaks .
  • Purity vs. yield trade-offs : Use preparative HPLC for high-purity isolation when column chromatography fails .

How does structural complexity influence the compound’s biological activity, and what functional groups are critical for target interactions?

Q. Basic Structure-Activity Insights

  • Benzothiazole moiety : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • Sulfamoyl group : Potential hydrogen bonding with enzymatic active sites (e.g., bacterial dihydrofolate reductase) .
  • 5,7-Dimethyl substitution : Steric effects may modulate binding affinity compared to unsubstituted benzothiazoles .

Q. Advanced Mechanistic Studies

  • Docking simulations : Use software like AutoDock to predict interactions with cancer-related targets (e.g., tubulin) .
  • Metabolic stability assays : Evaluate oxidative metabolism of the benzyl group using liver microsomes .

What experimental designs are recommended for evaluating antimicrobial efficacy, and how can false positives be minimized?

Q. Basic Screening Protocols

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with ciprofloxacin as a control .
  • Time-kill kinetics : Confirm bactericidal vs. bacteriostatic activity over 24 hours .

Q. Advanced Contradiction Management

  • False positives from aggregation : Include 0.01% Triton X-100 to disrupt non-specific interactions .
  • Resazurin-based viability assays : Fluorescence readouts reduce subjectivity in endpoint determination .

How can computational methods guide the optimization of this compound for anticancer applications?

Q. Basic Computational Tools

  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy groups) with cytotoxicity in NCI-60 cell lines .
  • ADMET prediction : Use SwissADME to assess blood-brain barrier penetration and CYP450 inhibition risks .

Q. Advanced Integration with Experimental Data

  • Free energy perturbation (FEP) : Refine docking poses by simulating ligand-protein dynamics .
  • Synergistic combinations : Screen with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay synergy plots .

What strategies address low yields in the final coupling step, and how can scalability be improved?

Q. Basic Troubleshooting

  • Reagent stoichiometry : Use 1.2 equivalents of EDCI to drive sulfonamide coupling to completion .
  • Purification : Replace silica gel chromatography with recrystallization in ethanol/water for higher recovery .

Q. Advanced Process Chemistry

  • Flow chemistry : Continuous reactors reduce reaction times and improve heat management during exothermic steps .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

How should researchers interpret contradictory bioactivity data between in vitro and in vivo models?

Q. Basic Validation Steps

  • Plasma protein binding assays : High binding (>90%) may reduce free drug concentration in vivo .
  • Metabolite profiling : LC-MS/MS identifies degradation products that alter activity .

Q. Advanced Translational Approaches

  • PK/PD modeling : Integrate pharmacokinetic data (e.g., half-life) with efficacy metrics to refine dosing .
  • Tumor xenograft models : Compare compound efficacy in immunocompetent vs. immunodeficient mice to assess immune modulation .

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